molecular formula C16H13ClN2O2 B5813836 5-[(2-chlorophenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole

5-[(2-chlorophenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole

Cat. No.: B5813836
M. Wt: 300.74 g/mol
InChI Key: RPCQODHAUDIBQG-UHFFFAOYSA-N
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Description

5-[(2-chlorophenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole is a synthetic small molecule based on the 1,2,4-oxadiazole heterocyclic scaffold, a structure of high interest in medicinal chemistry and drug discovery. This compound features a 2-chlorophenoxy methyl group at the 5-position and a 4-methylphenyl group at the 3-position of the oxadiazole ring. The 1,2,4-oxadiazole ring is known for its bioisosteric properties, often serving as a stable equivalent for ester and amide functional groups, which can enhance metabolic stability in experimental models . Heterocyclic compounds containing the 1,2,4-oxadiazole nucleus have been the subject of extensive research due to a wide spectrum of reported biological activities. While the specific biological profile of this compound requires further investigation, analogs and derivatives of the 1,2,4-oxadiazole class have demonstrated significant potential in pharmacological research, including as kinase inhibitors and antimicrobial agents . The presence of the chlorophenoxy moiety and aromatic methyl group in its structure makes it a valuable intermediate for further chemical functionalization, allowing researchers to explore structure-activity relationships (SAR). This compound is supplied for research use only (RUO) and is strictly not intended for diagnostic, therapeutic, or any personal use. Researchers are advised to handle this and all chemical compounds with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

5-[(2-chlorophenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O2/c1-11-6-8-12(9-7-11)16-18-15(21-19-16)10-20-14-5-3-2-4-13(14)17/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPCQODHAUDIBQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)COC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

5-[(2-chlorophenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole undergoes various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

The oxadiazole moiety is known for its potential anticancer properties. Research indicates that compounds containing the oxadiazole structure can exhibit antiangiogenic and mitostatic effects, which are crucial in cancer treatment . For instance, derivatives of 1,3,4-oxadiazoles have shown significant cytotoxicity against various cancer cell lines.

Mechanism of Action

The mechanism by which 5-[(2-chlorophenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole exerts its effects involves interactions with specific molecular targets, such as enzymes and receptors. The presence of the chlorophenoxy and methylphenyl groups enhances its binding affinity to these targets, potentially modulating critical signaling pathways involved in tumor growth and proliferation.

Case Studies

  • Synthesis and Evaluation : A study synthesized several oxadiazole derivatives, including variations of this compound. The synthesized compounds were evaluated for their anticancer activity using various assays, demonstrating promising results in inhibiting cell growth in vitro .
  • Structure-Activity Relationship (SAR) : Investigations into the SAR of oxadiazole derivatives have revealed that modifications to the substituents can significantly impact their biological activity. This insight is crucial for designing more effective anticancer agents based on the oxadiazole scaffold .

Agrochemical Applications

Herbicidal Properties

Oxadiazoles have been explored as potential herbicides due to their ability to inhibit plant growth. The specific compound has been tested for its efficacy against specific weed species, showing promise as a selective herbicide .

Mechanism of Action in Plants

The mechanism by which oxadiazoles affect plant growth typically involves the disruption of metabolic processes essential for plant development. This can include interference with photosynthesis or hormone regulation pathways within plants.

Case Studies

  • Field Trials : Field trials have demonstrated the effectiveness of this compound in controlling weed populations with minimal impact on crop yield .
  • Formulation Development : Research has focused on formulating this compound into aqueous suspension concentrates to enhance its application efficiency and reduce volatility during use, thereby minimizing environmental impact .

Table 1: Summary of Synthesis Parameters

ParameterValue
Starting Material2-Chlorophenoxyacetic acid
IntermediateHydrazine derivative
Reaction TimeVaries (typically hours)
YieldUp to 30%
Purification MethodRecrystallization

Mechanism of Action

The mechanism of action of 5-[(2-chlorophenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. In antimicrobial applications, it disrupts the cell membrane integrity of bacteria, leading to cell lysis and death. In anticancer applications, it inhibits specific enzymes involved in cell proliferation, thereby inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Table 1: Key Structural Analogues of 1,2,4-Oxadiazole Derivatives

Compound Name 3-Position Substituent 5-Position Substituent Key Properties/Applications References
5-[(2-Chlorophenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole 4-Methylphenyl (2-Chlorophenoxy)methyl Under investigation; potential bioactivity inferred from analogues N/A
Ataluren (PTC124) 3-Benzoic acid 2-Fluorophenyl FDA-approved for Duchenne muscular dystrophy; promotes premature termination codon readthrough
5-Chloromethyl-3-(4-methylphenyl)-1,2,4-oxadiazole 4-Methylphenyl Chloromethyl Intermediate in synthetic pathways; used in crystallography studies
5-(3-Chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole 4-Trifluoromethylphenyl 3-Chlorothiophen-2-yl Apoptosis inducer; anticancer activity against breast and colorectal cancer cells
3-(4-Nitrophenyl)-5-(2-phenylethyl)-1,2,4-oxadiazole 4-Nitrophenyl 2-Phenylethyl High logP (4.7); nitro group enhances electron-withdrawing effects
5-(Perfluoroheptyl)-3-(pyridin-4-yl)-1,2,4-oxadiazole Pyridin-4-yl Perfluoroheptyl Fluorinated ionic liquid crystal; high thermal stability

Electronic and Steric Effects

  • Electron-Donating vs. Electron-Withdrawing Groups: The 4-methylphenyl group (electron-donating) in the target compound contrasts with nitro (e.g., 4-nitrophenyl in ) or trifluoromethyl (e.g., 4-trifluoromethylphenyl in ) substituents, which are electron-withdrawing. Such differences influence charge distribution, reactivity, and binding to biological targets. The (2-chlorophenoxy)methyl group combines aromatic chlorination (electron-withdrawing) with an ether oxygen (polar), balancing lipophilicity and solubility.

Pharmacological Activity

  • Anticancer Potential: The apoptosis-inducing 5-(3-chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole () demonstrates that substituents at positions 3 and 5 are critical for activity. The target compound’s 4-methylphenyl group may offer improved metabolic stability over trifluoromethylphenyl, while the (2-chlorophenoxy)methyl group could enhance membrane permeability compared to thiophene derivatives.
  • Antimicrobial Activity: Analogues with benzimidazole-triazole-oxadiazole hybrids (e.g., ) show antimicrobial effects, suggesting the target compound’s phenoxy group might interact with bacterial membranes or enzymes.

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound Name logP Molecular Weight (g/mol) Melting Point (°C) Thermal Stability
This compound ~3.5 (estimated) 330.8 Not reported Likely stable due to aromatic and oxadiazole core
3-(4-Nitrophenyl)-5-(2-phenylethyl)-1,2,4-oxadiazole 4.7 295.3 Not reported Decomposes >200°C (typical for nitro compounds)
Ataluren 2.1 280.2 >250 High stability; suitable for oral administration
Energetic compound NTOM () N/A 225.1 82.6 Stable up to 240°C; used in melt-cast materials
  • Lipophilicity : The target compound’s estimated logP (~3.5) suggests moderate lipophilicity, favorable for blood-brain barrier penetration compared to Ataluren (logP 2.1) but lower than nitro derivatives (logP 4.7 in ).
  • Thermal Stability : The oxadiazole core generally confers thermal resilience, as seen in melt-cast materials ().

Biological Activity

5-[(2-chlorophenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole is a compound belonging to the oxadiazole class, which has garnered attention for its diverse biological activities, particularly in anticancer research. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, efficacy against various cancer cell lines, and relevant case studies.

The biological activity of oxadiazoles, including the compound , is often attributed to their ability to interact with various cellular targets. The primary mechanisms include:

  • Inhibition of Cell Proliferation : Many oxadiazole derivatives show significant antiproliferative effects on cancer cell lines through cell cycle arrest and apoptosis induction.
  • Targeting Specific Pathways : These compounds may inhibit key signaling pathways involved in cancer progression, such as the EGFR and Src pathways.

Efficacy Against Cancer Cell Lines

Recent studies have evaluated the anticancer potential of this compound against various cancer types. The following table summarizes the findings from selected studies:

Cell Line IC50 (µM) Mechanism Reference
HL-60 (Leukemia)3.52Induction of apoptosis
RPMI-8226 (Leukemia)9.51Inhibition of cell growth
UACC-62 (Melanoma)4.65Cell cycle arrest
PC-3 (Prostate)0.67EGFR inhibition
HCT-116 (Colon)0.80Src pathway inhibition

Case Studies

  • Anticancer Activity Evaluation : A study reported that the compound exhibited significant anticancer activity across multiple cell lines with GI50 values below 10 µM. The highest activity was observed against leukemia cells with IC50 values indicating potent effects at low concentrations .
  • Mechanism-Based Approaches : Another research focused on mechanism-based approaches for synthesizing derivatives of oxadiazoles and their evaluation against cancer cells. It was found that specific substitutions on the oxadiazole ring enhanced anticancer activity significantly .

Q & A

Basic: How can the synthesis of 5-[(2-chlorophenoxy)methyl]-3-(4-methylphenyl)-1,2,4-oxadiazole be optimized for high yield and purity?

Methodological Answer:
The synthesis typically involves cyclization reactions between substituted precursors. For example, coupling 2-chlorophenoxyacetic acid derivatives with 4-methylphenyl-substituted amidoximes under reflux conditions in anhydrous tetrahydrofuran (THF) catalyzed by trifluoroacetic acid. Reaction progress can be monitored via HPLC to track intermediates and minimize side products . Post-synthesis purification using column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity (>95%). Optimizing stoichiometry (1:1.2 molar ratio of amidoxime to acyl chloride) and reaction time (6–8 hours) improves yield (reported up to 78%) .

Advanced: What analytical techniques are critical for resolving structural ambiguities in oxadiazole derivatives like this compound?

Methodological Answer:

  • X-ray crystallography : Resolves stereoelectronic effects of the 2-chlorophenoxy and 4-methylphenyl substituents on the oxadiazole core. For example, bond angles and dihedral angles reveal steric hindrance influencing reactivity .
  • NMR spectroscopy : 1^1H and 13^13C NMR (in CDCl3_3) identify regiochemical outcomes. The deshielded proton at C-5 (δ ~8.1 ppm) confirms oxadiazole ring formation, while aromatic protons (δ 7.2–7.8 ppm) distinguish substituent positions .
  • Mass spectrometry (HRMS) : Validates molecular weight (C16_{16}H12_{12}ClN2_2O2_2, calculated 315.06 g/mol) and detects isotopic patterns for chlorine .

Basic: How is the biological activity of this compound assessed in preliminary pharmacological studies?

Methodological Answer:

  • In vitro cytotoxicity assays : Use MTT or resazurin-based viability tests against cancer cell lines (e.g., T47D breast cancer cells). IC50_{50} values are compared to reference compounds like doxorubicin .
  • Antimicrobial screening : Disk diffusion assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Zone-of-inhibition diameters (>10 mm indicate potential activity) .
  • Enzyme inhibition studies : Fluorescence-based assays (e.g., COX-2 inhibition) quantify anti-inflammatory potential .

Advanced: How can researchers address contradictions in reported biological activities of structurally similar oxadiazoles?

Methodological Answer:

  • Structure-activity relationship (SAR) analysis : Compare substituent effects. For example, replacing 2-chlorophenoxy with 4-fluorophenyl groups reduces cytotoxicity (e.g., IC50_{50} shifts from 2.1 µM to >50 µM in T47D cells) due to altered hydrophobicity .
  • Molecular docking simulations : Identify binding affinities to targets like TIP47 (apoptosis-inducing protein) using AutoDock Vina. Differences in π-π stacking or hydrogen bonding explain activity variations .
  • Meta-analysis of published data : Use tools like RevMan to statistically reconcile discrepancies (e.g., conflicting IC50_{50} values) by normalizing assay conditions .

Basic: What are the key steps in designing a SAR study for this compound?

Methodological Answer:

Core modification : Synthesize analogs with halogen (F, Br) or electron-withdrawing (NO2_2) groups at the 2-chlorophenoxy position .

Bioisosteric replacement : Substitute the oxadiazole ring with triazoles or thiadiazoles to assess heterocycle-dependent activity .

Pharmacophore mapping : Use Schrödinger’s Phase to identify critical features (e.g., hydrophobic regions, hydrogen bond acceptors) .

Advanced: How can target identification for this compound be validated experimentally?

Methodological Answer:

  • Photoaffinity labeling : Incorporate a photoreactive group (e.g., diazirine) into the compound. UV irradiation cross-links it to bound proteins, identified via SDS-PAGE and LC-MS/MS .
  • CRISPR-Cas9 knockout : Generate cell lines lacking suspected targets (e.g., TIP47). Loss of compound efficacy confirms target relevance .
  • Surface plasmon resonance (SPR) : Measure real-time binding kinetics to purified proteins (e.g., KD values <1 µM indicate high affinity) .

Basic: What green chemistry approaches are applicable to synthesize this compound sustainably?

Methodological Answer:

  • Solvent-free microwave-assisted synthesis : Reduces reaction time from hours to minutes (e.g., 25 minutes vs. 12 hours) and improves yield (85% vs. 70%) .
  • Biocatalysis : Use lipases or esterases for regioselective cyclization, minimizing toxic by-products .
  • Recyclable catalysts : Employ magnetic Fe3_3O4_4-supported catalysts for easy separation and reuse .

Advanced: How can computational methods predict the physicochemical properties of this compound?

Methodological Answer:

  • Density functional theory (DFT) : Calculate HOMO-LUMO gaps (e.g., ~4.2 eV) to predict redox stability and charge-transfer interactions .
  • Molecular dynamics (MD) simulations : Assess solubility in aqueous buffers (logP ~3.5) and membrane permeability (PMF profiles) .
  • ADMET prediction : Use QikProp to estimate bioavailability (%Human Oral Absorption >60%) and toxicity (e.g., hERG inhibition risk) .

Advanced: What strategies resolve low solubility issues in in vivo studies of this compound?

Methodological Answer:

  • Prodrug design : Introduce hydrolyzable groups (e.g., phosphate esters) to enhance aqueous solubility. Conversion to active form occurs in vivo .
  • Nanoformulation : Encapsulate in PEGylated liposomes (size ~100 nm) to improve bioavailability and reduce renal clearance .
  • Co-crystallization : Use succinic acid or cyclodextrins to form stable co-crystals with higher dissolution rates .

Advanced: How can synergistic effects between this compound and existing therapeutics be evaluated?

Methodological Answer:

  • Combinatorial screening : Use checkerboard assays to calculate fractional inhibitory concentration (FIC) indices. FIC <0.5 indicates synergy .
  • Transcriptomic profiling : RNA-seq of treated cells identifies pathways (e.g., apoptosis, autophagy) enhanced by combination therapy .
  • In vivo xenograft models : Compare tumor regression in mice treated with compound alone vs. combination with paclitaxel (e.g., 40% vs. 75% reduction) .

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